(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one
Overview
Description
Synthesis Analysis
The synthesis of related dioxolane-containing compounds involves specific stereocontrolled chemical reactions. For instance, the preparation of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol showcases the intricacies of synthesizing compounds with dioxolane rings, employing crystallization in the monoclinic system and highlighting the significance of stereochemistry at specific carbon centers (Li, Wang, & Chen, 2001). Similarly, the synthesis of 1,3-dioxolane derivatives from dimethyl-L-tartrate and benzophenone, followed by structural analysis through X-ray and IR studies, indicates the critical role of stereochemistry and intermolecular interactions in the synthesis process (Irurre et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds with dioxolane and dihydrofurodioxol units is often characterized by specific stereochemical configurations and intramolecular hydrogen bonds. For example, the crystal structure analysis of related compounds demonstrates the arrangement of dioxolane rings and aromatic rings, along with the presence of intramolecular hydrogen bonds forming a stable crystalline network (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
Chemical reactions involving dioxolane derivatives often lead to the formation of complex structures with unique properties. The synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their cyclization to corresponding pyrones showcase the chemical versatility and reactivity of dioxolane-containing compounds (Katritzky et al., 2005). These reactions not only demonstrate the synthetic utility of dioxolanes but also highlight their potential as intermediates in organic synthesis.
Physical Properties Analysis
The physical properties of dioxolane-containing compounds, such as crystal structure and thermodynamic properties, are critical for understanding their stability and behavior under different conditions. The crystalline structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivatives, for example, provides insight into the intermolecular hydrogen bonding and network formation in the solid state, which are vital for the material's physical stability and applications (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of dioxolane and dihydrofurodioxol derivatives, including reactivity and interaction with various reagents, are essential for their application in synthetic chemistry. The facile syntheses and subsequent transformations of these compounds into pyrones or other cyclic derivatives highlight their chemical versatility and the potential for creating a wide range of functionalized molecules (Katritzky et al., 2005).
Scientific Research Applications
Corrosion Inhibition
One of the noted applications of compounds similar to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is in the domain of corrosion inhibition. Specifically, epoxy glucose derivatives like (3aR,6aR)-2,2-dimethyl-6-(octyloxy)-5-(oxiran-2-yl) tetrahydrofuro[2,3-d][1,3]dioxole (EGC8) and (3aR,5R,6R,6aR)-2,2-dimethyl-5-((S)-oxiran-2-yl)-6 (tetradecyloxy) tetrahydrofuro[2,3-d][1,3]dioxole (EGC14) have been computationally investigated for their role as inhibitors for mild steel corrosion in an acidic environment. These studies suggest that these compounds exhibit substantial potential in protecting metals from corrosion, primarily through the process of adsorption, indicating a novel application area for similar compounds (Koulou et al., 2020).
Chemical Synthesis and Structural Analysis
Compounds with structures similar to the one have been synthesized and analyzed for their structural properties. For instance, (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, a compound structurally related, underwent transformations under treatment with bases, leading to the production of various products based on the base applied. This highlights the reactivity and versatility of these compounds in chemical synthesis (Ivanova et al., 2006).
X-Ray Crystallography Studies
The compound (3aS,5S,6R,6aS)-3a-[(benzyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl}methyl 4-methylbenzenesulfonate, sharing a part of the structure with the compound , was studied using X-ray crystallography. The study established the absolute structure and relative stereochemistry of the chiral centers, highlighting the importance of these compounds in detailed structural analysis and stereochemical studies (Reed et al., 2013).
Nematicidal and Antifungal Properties
Research has also been conducted on compounds structurally related to (3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one for their biological properties. A series of hybrid heterocyclic compounds were synthesized and evaluated for their nematicidal activity against certain nematodes and antifungal activity against various fungal organisms, showcasing the potential of these compounds in agricultural and pharmaceutical applications (Srinivas et al., 2017).
Safety And Hazards
Future Directions
The future directions for the study and application of this compound are not clear from the available resources2.
Please note that this analysis is based on the limited information available and might not be complete or entirely accurate. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
(3aR,5R,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6,8-10H,5H2,1-4H3/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRFRZJIRAOQSJ-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=O)C3C(O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2C(=O)[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175135 | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one | |
CAS RN |
2847-00-9 | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2847-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-ribo-hexofuranos-3-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2:5,6-bis-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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